2a-Hydroxy Testosterone 2,17-Diacetate
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Overview
Description
2a-Hydroxy Testosterone 2,17-Diacetate is a complex organic compound with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2a-Hydroxy Testosterone 2,17-Diacetate typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the cyclopenta[a]phenanthrene core: This is achieved through a series of cyclization reactions.
Introduction of functional groups: Acetylation and oxidation reactions are used to introduce the acetyloxy and oxo groups, respectively.
Stereoselective synthesis: Ensuring the correct stereochemistry at each chiral center is crucial for the biological activity of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2a-Hydroxy Testosterone 2,17-Diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alcohols, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2a-Hydroxy Testosterone 2,17-Diacetate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit anti-inflammatory, anticancer, or antiviral activities.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2a-Hydroxy Testosterone 2,17-Diacetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- (8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
- (8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Uniqueness
2a-Hydroxy Testosterone 2,17-Diacetate is unique due to its specific stereochemistry and functional groups
Properties
CAS No. |
21936-08-3 |
---|---|
Molecular Formula |
C23H32O5 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
[(2R,8R,9S,10R,13S,14S,17S)-2-acetyloxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H32O5/c1-13(24)27-20-12-23(4)15(11-19(20)26)5-6-16-17-7-8-21(28-14(2)25)22(17,3)10-9-18(16)23/h11,16-18,20-21H,5-10,12H2,1-4H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1 |
InChI Key |
XEXPFKWHLWMBQT-JZYPGELDSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)[C@@H](C[C@]34C)OC(=O)C)C |
SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)C(CC34C)OC(=O)C)C |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)C(CC34C)OC(=O)C)C |
Origin of Product |
United States |
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